molecular formula C25H28N2O3 B361939 2-(3-(Dimethylamino)propyl)-6,7-dimethyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886163-50-4

2-(3-(Dimethylamino)propyl)-6,7-dimethyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B361939
CAS No.: 886163-50-4
M. Wt: 404.5g/mol
InChI Key: ITGOUOWZRDRLNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(Dimethylamino)propyl)-6,7-dimethyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C25H28N2O3 and its molecular weight is 404.5g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-(3-(Dimethylamino)propyl)-6,7-dimethyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic organic molecule with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₃₁N₃O₂
  • IUPAC Name : this compound

The biological activity of this compound primarily involves interactions with neurotransmitter systems. It has been noted for its potential to act on the serotonin transporter (SERT), which is crucial for regulating serotonin levels in the brain. The compound's structure suggests it may engage in both orthosteric and allosteric modulation of SERT.

Key Findings:

  • SERT Interaction : In vitro studies have shown that related compounds exhibit high affinity for SERT and can modulate serotonin reuptake. For instance, analogues of similar structures have demonstrated Ki values in the nanomolar range for SERT binding .
  • Neurotransmitter Modulation : The compound may influence mood and anxiety-related behaviors by altering serotonin dynamics, which is supported by its structural similarity to known antidepressants.

Efficacy in Biological Systems

The biological activity of the compound has been assessed through various assays:

Assay Type Target IC50/Ki Value Reference
Radioligand Binding AssaySERT19.7 nM
Cytotoxicity AssayHeLa CellsIC50 not specified
Allosteric ModulationSERTModulates dissociation rates

Case Studies

Several studies have explored the biological implications of this compound and its analogues:

  • Antidepressant Activity : A study demonstrated that related compounds could effectively decrease serotonin reuptake in animal models, suggesting potential antidepressant properties.
  • Cytotoxicity Assessment : Research involving the MTT assay indicated varying degrees of cytotoxicity in cancer cell lines, highlighting the need for further investigation into its therapeutic potential against tumors .

Discussion

The compound's ability to modulate neurotransmitter systems positions it as a candidate for further pharmacological development. Its structural features allow it to interact with SERT, potentially leading to therapeutic effects in mood disorders. However, more extensive studies are necessary to fully elucidate its mechanisms and efficacy.

Properties

IUPAC Name

2-[3-(dimethylamino)propyl]-6,7-dimethyl-1-(4-methylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O3/c1-15-7-9-18(10-8-15)22-21-23(28)19-13-16(2)17(3)14-20(19)30-24(21)25(29)27(22)12-6-11-26(4)5/h7-10,13-14,22H,6,11-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITGOUOWZRDRLNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(C(=O)N2CCCN(C)C)OC4=C(C3=O)C=C(C(=C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.